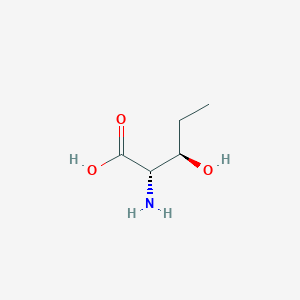

(2S,3R)-3-羟基正缬氨酸

描述

The compound “(2S,3R)-3-Hydroxynorvaline” belongs to a class of organic compounds known as amino acids. These are compounds containing an amino group and a carboxylic acid group . The (2S,3R) notation indicates the stereochemistry of the molecule, which refers to the spatial arrangement of the atoms .

Synthesis Analysis

While specific synthesis methods for “(2S,3R)-3-Hydroxynorvaline” were not found, similar compounds have been synthesized using various methods. For instance, a synthetic pathway toward atazanavir requires a tert-butyl-(2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-ylcarbamate intermediate .Molecular Structure Analysis

The molecular structure of a compound like “(2S,3R)-3-Hydroxynorvaline” would include the arrangement of atoms and the chemical bonds that hold the atoms together . The (2S,3R) notation indicates the configuration of the chiral centers in the molecule .Chemical Reactions Analysis

In general, amino acids can undergo a variety of chemical reactions, including peptide bond formation, decarboxylation, and transamination . The specific reactions that “(2S,3R)-3-Hydroxynorvaline” can undergo would depend on its specific structure.Physical And Chemical Properties Analysis

Physical and chemical properties of a compound like “(2S,3R)-3-Hydroxynorvaline” would include its molecular weight, solubility, melting point, and pKa values . These properties can influence how the compound behaves in biological systems or in chemical reactions.科学研究应用

胰岛素分泌和糖尿病研究

- (2S,3R,4S) 4-羟基异亮氨酸和相关化合物,包括 (2S,3R)-3-羟基正缬氨酸,因其胰岛素促分泌特性而受到研究。它们在微摩尔浓度下促进分离的大鼠胰腺和胰岛释放胰岛素 (Broca et al., 2000)。

植物中的应激反应

- 在应激条件下,例如昆虫取食和非生物应激,发现密切相关的化合物 5-羟基正缬氨酸在玉米叶片中积累,表明其在植物防御机制中可能发挥作用 (Yan et al., 2014)。

蛋白质合成和细胞过程

- 已显示羟基正缬氨酸通过掺入原胶原分子来抑制原胶原的组装和分泌,从而影响细胞蛋白质合成和分泌过程 (Christner et al., 1975)。

发育生物学和毒理学

- 3-羟基正缬氨酸已显示出对发育中的鸡和老鼠胚胎具有毒性和致畸作用,表明其作为研究发育过程和毒理学的模型化合物的潜力 (Louw et al., 2005)。

新型化合物的生化特征

- 从天然来源分离和表征不同形式的羟基正缬氨酸的研究有助于理解自然界中氨基酸的多样性及其生化特性 (Matzinger et al., 1972)。

蛋白质氧化和自由基损伤

- 对缬氨酸氢过氧化物和氢氧化物的研究,包括羟基正缬氨酸的形式,有助于理解自由基损伤对氨基酸、肽和蛋白质的影响,这在研究氧化应激中至关重要 (Fu et al., 1995)。

酶促生产修饰氨基酸

- 产生各种羟基正缬氨酸衍生物的苏云金芽孢杆菌中 L-异亮氨酸双加氧酶的酶促特性显示了工业化生产修饰氨基酸的潜力 (Hibi et al., 2011)。

合成和药用应用

- 研究合成羟基正缬氨酸衍生物的有效方法有助于药物开发和新型化合物的生产 (García et al., 2000)。

安全和危害

未来方向

属性

IUPAC Name |

(2S,3R)-2-amino-3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVJIYCMHMKTPB-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449498 | |

| Record name | (2S,3R)-3-HYDROXYNORVALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-3-Hydroxynorvaline | |

CAS RN |

10148-67-1 | |

| Record name | (2S,3R)-3-HYDROXYNORVALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

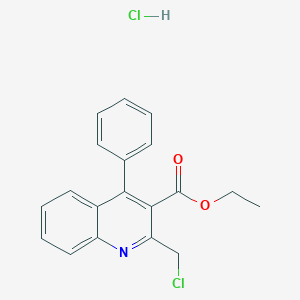

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

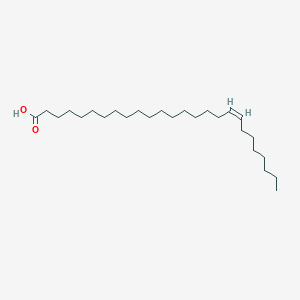

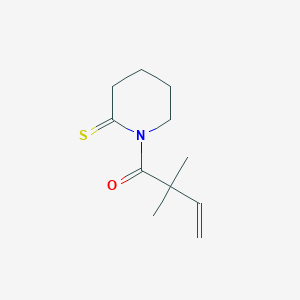

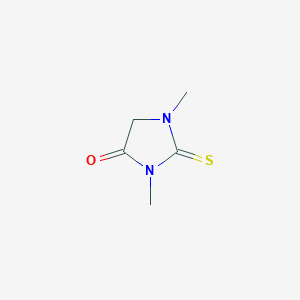

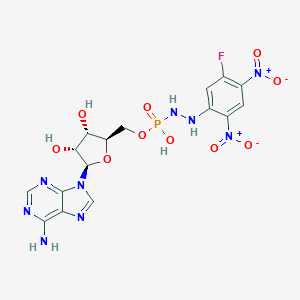

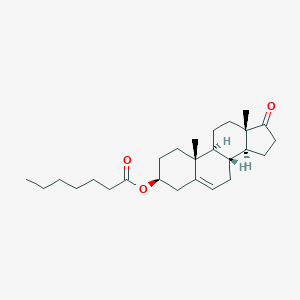

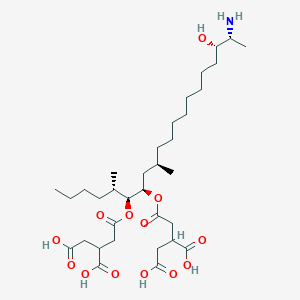

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of (2S,3R)-3-Hydroxynorvaline into the MUC1 glycopeptide impact its interaction with anti-MUC1 antibodies?

A: Replacing threonine with (2S,3R)-3-Hydroxynorvaline in the MUC1 glycopeptide enhances its binding affinity to anti-MUC1 antibodies []. This is attributed to the additional methylene group in the (2S,3R)-3-Hydroxynorvaline side chain, which strengthens a CH/π interaction within the antigen-antibody complex []. Although an enthalpy-entropy trade-off exists, the enhanced interaction leads to a slightly higher binding affinity compared to the natural threonine-containing counterpart [].

Q2: What is the significance of the conformational dynamics of the (2S,3R)-3-Hydroxynorvaline containing glycopeptide in its function as a vaccine candidate?

A: Conformational analysis in water revealed that the (2S,3R)-3-Hydroxynorvaline containing glycopeptide exhibits similar conformational flexibility to the natural threonine-containing variant []. This similarity is crucial because it allows the synthetic antigen to effectively mimic the natural antigen's behavior in solution []. This mimicry is essential for stimulating a robust and specific anti-MUC1 immune response [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)